N-(2-fluorophenyl)-2,4-dimethylbenzamide
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Overview
Description
N-(2-fluorophenyl)-2,4-dimethylbenzamide: is an organic compound that belongs to the class of benzamides It features a benzamide core with a 2-fluorophenyl group and two methyl groups at the 2 and 4 positions on the benzene ring
Scientific Research Applications
N-(2-fluorophenyl)-2,4-dimethylbenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Future Directions
The future directions for the study of “N-(2-fluorophenyl)-2,4-dimethylbenzamide” could involve further investigation into its synthesis, properties, and potential applications. Given the importance of benzamides in various fields, including medicine and materials science , this compound could be of interest for future research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluorophenyl)-2,4-dimethylbenzamide typically involves the reaction of 2,4-dimethylbenzoic acid with 2-fluoroaniline in the presence of a coupling agent such as carbodiimide. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for larger quantities. This may involve continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-(2-fluorophenyl)-2,4-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2,4-dimethylbenzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-(2-fluorophenyl)-2,4-dimethylbenzamide: can be compared with other benzamide derivatives such as:
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, compared to its chloro and bromo analogs. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO/c1-10-7-8-12(11(2)9-10)15(18)17-14-6-4-3-5-13(14)16/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NINVUOWQTKDCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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